tert-butyl N-{[2-(aminomethyl)pyridin-4-yl]methyl}carbamate hydrochloride
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Overview
Description
Tert-butyl N-{[2-(aminomethyl)pyridin-4-yl]methyl}carbamate hydrochloride is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a pyridine ring, and an aminomethyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[2-(aminomethyl)pyridin-4-yl]methyl}carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a pyridine derivative. One common method involves the use of tert-butyl N-(2-aminoethyl)carbamate as a starting material. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{[2-(aminomethyl)pyridin-4-yl]methyl}carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Tert-butyl N-{[2-(aminomethyl)pyridin-4-yl]methyl}carbamate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-{[2-(aminomethyl)pyridin-4-yl]methyl}carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2-aminoethyl)carbamate: A similar compound with a different substitution pattern on the pyridine ring.
Tert-butyl N-(2-oxiranylmethyl)carbamate: Another related compound with an oxirane ring.
Tert-butyl (2-morpholin-2-ylethyl)carbamate: A compound with a morpholine ring instead of a pyridine ring.
Uniqueness
Tert-butyl N-{[2-(aminomethyl)pyridin-4-yl]methyl}carbamate hydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of both tert-butyl and aminomethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[[2-(aminomethyl)pyridin-4-yl]methyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2.ClH/c1-12(2,3)17-11(16)15-8-9-4-5-14-10(6-9)7-13;/h4-6H,7-8,13H2,1-3H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSWNFUXDPYDIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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